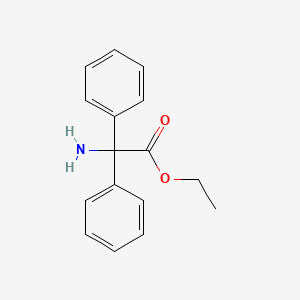

![molecular formula C25H31N3O2S B2777001 3-(7-(叔丁基)-4-氧代-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)-N-苯乙基丙酰胺 CAS No. 950414-93-4](/img/structure/B2777001.png)

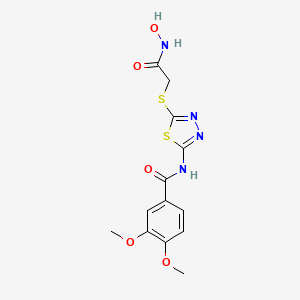

3-(7-(叔丁基)-4-氧代-3,4,5,6,7,8-六氢苯并[4,5]噻吩[2,3-d]嘧啶-2-基)-N-苯乙基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

The molecular structure of this compound is derived from the thieno[3,2-d]pyrimidine core structure . The specific modifications in this compound include a tert-butyl group at the 7-position, an oxo group at the 4-position, and a N-phenethylpropanamide group at the 3-position .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other thieno[3,2-d]pyrimidines . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .科学研究应用

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

The compound is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . This process involves heating thiophene-2-carboxamides in formic acid .

Cytotoxic Biological Evaluation

The compound has been evaluated for its cytotoxic activity against kinase enzymes . It has shown promising results with affinity ranges from 46.7% to 13.3% . Some of the compounds have shown higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 .

Induction of Apoptosis

The compound has been evaluated for its induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Some compounds have induced significant early apoptosis compared to untreated control HT-29 cells .

Autophagic Induction

The compound has been investigated for its effect on the autophagy process within HT-29, HepG-2, and MCF-7 cells . Some compounds have shown the highest autophagic induction .

Kinase Inhibitory Activity

The compound has been assessed for its potential inhibitory activity on kinases . Screened compounds have shown inhibition activity ranging from 41.4% to 83.5% .

Development of Antimalarial Agents

The compound may serve as a model for the development of antimalarial agents . In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .

Probing the Mycobacterial Oxidative Phosphorylation Pathway

This class of compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . The most potent compound has shown good IC50 values .

作用机制

Target of Action

Compounds of the pyrido[2,3-d]pyrimidine class, to which this compound belongs, are known to exhibit a wide range of biological activities . Noteworthy targets of similar compounds include tyrosine kinase and cyclin-dependent kinase (CDK4) .

Mode of Action

It is known that pyrido[2,3-d]pyrimidines interact with their targets, such as tyrosine kinase and cdk4, to exert their effects . The interaction with these targets can lead to changes in cellular processes, potentially resulting in antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, inflammation, pain perception, blood pressure regulation, and histamine response .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .

未来方向

属性

IUPAC Name |

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-phenylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O2S/c1-25(2,3)17-9-10-18-19(15-17)31-24-22(18)23(30)27-20(28-24)11-12-21(29)26-14-13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,26,29)(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHAYQYMCLZIRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenethylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)

![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)

![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)

![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)

![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)

![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)